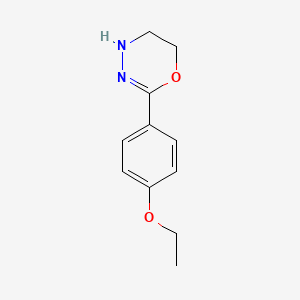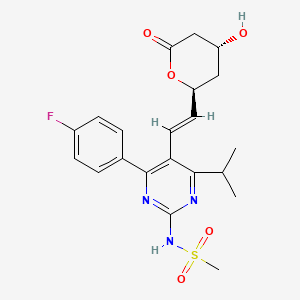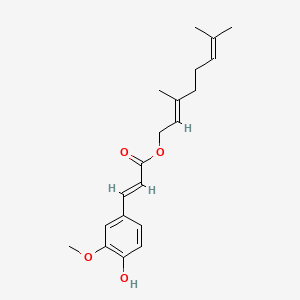
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a deuterated analog of (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride typically involves the deuteration of (2S)-2-(Diphenylmethyl)pyrrolidine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium content.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool for studying these effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride
- Deuterated analogs of other pyrrolidine derivatives
Uniqueness
The uniqueness of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride lies in its deuterium content, which provides distinct advantages in scientific research, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterpart.
Propriétés
Numéro CAS |
1346617-33-1 |
|---|---|
Formule moléculaire |
C17H20ClN |
Poids moléculaire |
283.865 |
Nom IUPAC |
(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clé InChI |
KTGRJTGIWVDSKZ-CVACLNASSA-N |
SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonymes |
(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)


